N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1171055-22-3
VCID: VC6035969
InChI: InChI=1S/C17H19N3O3/c1-10(2)20-15(8-11(3)19-20)18-17(21)14-9-12-6-5-7-13(22-4)16(12)23-14/h5-10H,1-4H3,(H,18,21)
SMILES: CC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C(C)C
Molecular Formula: C17H19N3O3
Molecular Weight: 313.357

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide

CAS No.: 1171055-22-3

Cat. No.: VC6035969

Molecular Formula: C17H19N3O3

Molecular Weight: 313.357

* For research use only. Not for human or veterinary use.

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide - 1171055-22-3

Specification

CAS No. 1171055-22-3
Molecular Formula C17H19N3O3
Molecular Weight 313.357
IUPAC Name 7-methoxy-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C17H19N3O3/c1-10(2)20-15(8-11(3)19-20)18-17(21)14-9-12-6-5-7-13(22-4)16(12)23-14/h5-10H,1-4H3,(H,18,21)
Standard InChI Key XQVAHQPBMKIYLM-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 7-methoxy-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-benzofuran-2-carboxamide, reflects its three core components:

  • Benzofuran moiety: A bicyclic structure comprising a fused benzene and furan ring, substituted with a methoxy group (–OCH3_3) at the 7-position.

  • Pyrazole ring: A five-membered diunsaturated ring with two adjacent nitrogen atoms, substituted with an isopropyl group (–CH(CH3_3)2_2) at the 1-position and a methyl group (–CH3_3) at the 3-position.

  • Carboxamide linker: Connects the benzofuran and pyrazole units via a –CONH– group.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1171055-22-3
Molecular FormulaC17H19N3O3\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{3}
Molecular Weight313.357 g/mol
IUPAC Name7-methoxy-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-benzofuran-2-carboxamide
SMILESCC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C(C)C
InChIKeyXQVAHQPBMKIYLM-UHFFFAOYSA-N

The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the pyrazole ring contributes to hydrogen-bonding capabilities .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzofuran-2-carboxylic acid derivative and the 1-isopropyl-3-methyl-1H-pyrazol-5-amine intermediate. Key steps include:

  • Coupling Reaction: Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides) followed by amide bond formation with the pyrazole amine.

  • Solvent and Catalyst Selection: Polar aprotic solvents like dimethylformamide (DMF) and catalysts such as 4-dimethylaminopyridine (DMAP) are employed to optimize yield.

  • Temperature Control: Reactions are conducted under controlled temperatures (often 0–25°C) to minimize side reactions like hydrolysis or decomposition.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Carboxylic Acid ActivationSOCl2_2, reflux, 2h85–90
Amide CouplingPyrazole amine, DMF, DMAP, 0°C70–75
PurificationColumn chromatography (SiO2_2, hexane/EtOAc)>95 purity

Challenges include the sensitivity of the methoxy group to strong acids/bases and the need for rigorous purification to isolate the target compound.

Research Gaps and Future Directions

Unanswered Questions

  • Solubility and Pharmacokinetics: Experimental solubility data are unavailable, hindering formulation studies.

  • Target Identification: No published studies confirm specific protein interactions or mechanistic pathways.

  • Toxicological Profile: Cytotoxicity and off-target effects remain uncharacterized.

Recommended Studies

  • In Silico Screening: Molecular docking against kinases, GPCRs, and microbial enzymes to prioritize targets.

  • In Vitro Assays: Antiproliferative, antimicrobial, and anti-inflammatory activity screens.

  • ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity studies in model systems.

Comparative Analysis with Structural Analogs

Role of the Methoxy Group

Removing the 7-methoxy group (as in N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide, PubChem CID 42110613) reduces molecular weight to 283.32 g/mol and alters electronic properties, potentially affecting target affinity .

Nitroheterocyclic Derivatives

Compounds like 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole demonstrate antitubercular activity (MIC = 5.71 μM) via nitro reduction, suggesting a pathway for modifying the benzofuran core .

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